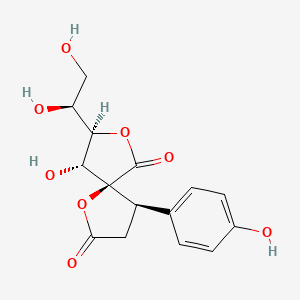
Leucodrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucodrin is a bioactive chemical.
Aplicaciones Científicas De Investigación
Cancer Chemoprevention
Leucodrin has been studied for its potential role in cancer chemoprevention. Epidemiological studies suggest that compounds found in cruciferous vegetables, including derivatives like this compound, may lower the risk of colorectal cancer. Research indicates that this compound can induce the expression of detoxifying enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a crucial role in protecting cells from oxidative stress and carcinogen exposure .
Antioxidant Properties
The antioxidant capacity of this compound has been highlighted in various studies. Antioxidants are vital for neutralizing free radicals, thereby reducing oxidative stress associated with chronic diseases, including cancer and cardiovascular diseases. This compound's ability to scavenge free radicals makes it a candidate for further investigation in the development of dietary supplements aimed at enhancing health and preventing disease .
Cytotoxic Activity
Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated its activity against melanoma cells, indicating potential use in targeted cancer therapies. The mechanism behind this cytotoxicity appears to involve the disruption of cellular processes necessary for cancer cell survival .
Inhibition of Enzymatic Activity
This compound has also been reported to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). These enzymes are critical for tumor invasion and metastasis. By inhibiting MMP activity, this compound may contribute to limiting tumor spread and enhancing the efficacy of other therapeutic agents .
Case Study 1: this compound and Colorectal Cancer
In a study examining the effects of various phytochemicals on colorectal cancer cell lines, this compound was found to significantly reduce cell proliferation and induce apoptosis. The study utilized both in vitro assays and animal models to assess the compound's efficacy, demonstrating a dose-dependent response in tumor growth inhibition.
Case Study 2: Antioxidant Activity Assessment
A comprehensive evaluation of this compound's antioxidant properties was conducted using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant ability to neutralize free radicals compared to standard antioxidants, suggesting its potential as a natural preservative in food products or as an adjunct therapy in oxidative stress-related diseases.
Comparative Data Table
Propiedades
Número CAS |
14225-07-1 |
|---|---|
Fórmula molecular |
C15H16O8 |
Peso molecular |
324.28 g/mol |
Nombre IUPAC |
(4R,5S,8R,9R)-8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C15H16O8/c16-6-10(18)12-13(20)15(14(21)22-12)9(5-11(19)23-15)7-1-3-8(17)4-2-7/h1-4,9-10,12-13,16-18,20H,5-6H2/t9-,10+,12-,13-,15+/m1/s1 |
Clave InChI |
JVCLQSJXGOABTC-SHGFOSJLSA-N |
SMILES |
C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |
SMILES isomérico |
C1[C@@H]([C@@]2([C@@H]([C@H](OC2=O)[C@H](CO)O)O)OC1=O)C3=CC=C(C=C3)O |
SMILES canónico |
C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
14225-07-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leucodrin; NSC-112845; NSC 112845; NSC112845; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















